Vicriviroc Hydrochloride: A Technical Guide to a Potent CCR5 Antagonist
Vicriviroc Hydrochloride: A Technical Guide to a Potent CCR5 Antagonist
Introduction
Vicriviroc, formerly known as SCH 417690, is a potent, orally bioavailable small molecule that functions as a noncompetitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] Developed by Schering-Plough, vicriviroc emerged from a research program aimed at identifying novel antiretroviral agents that could inhibit the entry of human immunodeficiency virus type 1 (HIV-1) into host cells.[3] By targeting a host protein rather than a viral enzyme, vicriviroc represented a new therapeutic class with the potential to treat infections with multi-drug resistant HIV-1 strains.[4][5] This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, mechanism of action, and key experimental methodologies associated with vicriviroc hydrochloride. While Merck decided not to pursue regulatory approval for vicriviroc for the treatment of HIV-1 in treatment-experienced patients due to primary efficacy endpoints not being met in late-stage trials, the compound remains a significant tool in virology research.[1][2]
Molecular Structure and Physicochemical Properties
Vicriviroc is a complex synthetic organic molecule with a piperazine core.[6] Its chemical structure is characterized by a pyrimidine moiety and a trifluoromethylphenyl group.[1][6]
IUPAC Name: 5-({4-[(3S)-4-{2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl}carbonyl)-4,6-dimethylpyrimidine[1]
Chemical Formula (HCl salt): C₂₈H₃₈F₃N₅O₂·HCl[7]
The table below summarizes the key physicochemical properties of vicriviroc and its hydrochloride salt.
| Property | Value | Source(s) |
| Molecular Weight (Free Base) | 533.63 g/mol | [7] |
| Molecular Weight (HCl Salt) | 570.09 g/mol | [7] |
| Appearance (Maleate Salt) | Crystalline solid | [8] |
| Solubility (Maleate Salt) | Slightly soluble in chloroform, methanol, and warmed DMSO. Soluble in water (25 mg/mL with ultrasound and warming). | [3][8] |
| CCR5 Binding Affinity (Ki) | 2.5 nM | [8] |
| hERG Potassium Channel Inhibition (IC₅₀) | 5.8 µM | [8] |
| Chemotaxis Inhibition (MIP-1α) (IC₅₀) | < 1 nM | [4] |
Mechanism of Action: Allosteric Antagonism of CCR5
Vicriviroc's antiviral activity stems from its specific interaction with the human CCR5 co-receptor, which is utilized by R5-tropic strains of HIV-1 to gain entry into host CD4+ T-cells.[2][9] The mechanism is a classic example of noncompetitive allosteric antagonism.
-
Binding to a Transmembrane Pocket: Unlike the natural chemokine ligands of CCR5 (e.g., RANTES, MIP-1α) or the HIV-1 envelope glycoprotein gp120, which bind to the extracellular loops of the receptor, vicriviroc binds to a hydrophobic pocket located between the transmembrane helices of CCR5, near the extracellular surface.[2]
-
Induction of Conformational Change: This binding event induces a significant conformational change in the structure of CCR5.[2] This altered conformation is no longer recognized by the gp120 protein on the surface of HIV-1.
-
Inhibition of Viral Entry: By preventing the interaction between gp120 and CCR5, vicriviroc effectively blocks a critical step in the viral fusion and entry process, thus inhibiting the replication of R5-tropic HIV-1.[4][9]
The following diagram illustrates the mechanism of HIV-1 entry and its inhibition by vicriviroc.
Caption: Mechanism of HIV-1 Entry and its Inhibition by Vicriviroc.
Experimental Protocols
The characterization of vicriviroc's pharmacological profile relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.
CCR5 Competition Binding Assay
This assay determines the binding affinity of vicriviroc to the CCR5 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To quantify the binding affinity (Ki) of vicriviroc for the CCR5 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line engineered to overexpress human CCR5 (e.g., HTS-hCCR5 cells).
-
Radioligand Incubation: In a multi-well plate, incubate a constant concentration of a radiolabeled CCR5 antagonist, such as [³H]SCH-C, with the prepared cell membranes.[4]
-
Competition with Vicriviroc: Add serial dilutions of non-radiolabeled vicriviroc to the wells.
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Separation: Separate the membrane-bound radioligand from the unbound radioligand via filtration through a glass fiber filter mat.
-
Quantification: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of vicriviroc. Calculate the IC₅₀ (the concentration of vicriviroc that inhibits 50% of the specific binding of the radioligand) and derive the Ki value using the Cheng-Prusoff equation.[4]
Caption: Workflow for a Competitive CCR5 Binding Assay.
Calcium Flux Assay
This functional assay assesses the antagonist activity of vicriviroc by measuring its ability to block chemokine-induced intracellular calcium mobilization.
Objective: To confirm that vicriviroc is a functional antagonist of CCR5 signaling.
Methodology:
-
Cell Preparation: Plate CCR5-expressing cells (e.g., U-87-CCR5) in a 96-well plate.[4]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffer containing probenecid.[4]
-
Compound Pre-incubation: Wash the cells and pre-incubate them with serial dilutions of vicriviroc.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence using a Fluorometric Imaging Plate Reader (FLIPR).[4]
-
Chemokine Stimulation: Add a CCR5 agonist, such as RANTES (CCL5), to the wells to stimulate calcium flux.[4]
-
Signal Detection: Immediately measure the change in fluorescence intensity, which corresponds to the increase in intracellular calcium concentration.
-
Data Analysis: Calculate the percentage of inhibition of the chemokine-induced calcium signal for each concentration of vicriviroc and determine the IC₅₀ value.
Chemotaxis Assay
This assay evaluates the ability of vicriviroc to inhibit the migration of CCR5-expressing cells towards a chemokine gradient.
Objective: To measure the potency of vicriviroc in blocking chemokine-induced cell migration.
Methodology:
-
Cell Preparation: Resuspend CCR5-expressing cells (e.g., Ba/F3-CCR5) in chemotaxis buffer.[4]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of vicriviroc.
-
Assay Setup: Place chemotaxis buffer containing a CCR5 chemokine (e.g., MIP-1α) in the bottom wells of a chemotaxis plate (e.g., a 96-well Boyden chamber).[4]
-
Cell Seeding: Add the pre-treated cells to the top chamber, which is separated from the bottom chamber by a porous membrane.
-
Incubation: Incubate the plate to allow cell migration towards the chemokine gradient.
-
Quantification of Migration: Quantify the number of cells that have migrated to the bottom chamber, for example, by using a cell viability assay.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of chemotaxis.
Antiviral Activity Assay (p24 Antigen ELISA)
This assay quantifies the ability of vicriviroc to inhibit HIV-1 replication in primary human cells.
Objective: To determine the in vitro antiviral potency of vicriviroc against R5-tropic HIV-1.
Methodology:
-
PBMC Isolation and Stimulation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors and stimulate them with phytohemagglutinin (PHA) and interleukin-2 (IL-2).[4]
-
Compound Treatment: Seed the stimulated PBMCs in a 96-well plate and pre-treat them with serial dilutions of vicriviroc.
-
Viral Infection: Infect the cells with a known amount of an R5-tropic HIV-1 isolate.
-
Culture: Culture the infected cells for several days, replenishing the medium with fresh vicriviroc as needed.
-
Supernatant Collection: Collect the cell culture supernatant at a specified time point (e.g., day 7).[4]
-
p24 Antigen Quantification: Measure the concentration of the HIV-1 p24 capsid protein in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of viral inhibition for each vicriviroc concentration and determine the EC₅₀ (50% effective concentration).[4]
Conclusion
Vicriviroc hydrochloride is a well-characterized CCR5 antagonist with a clear mechanism of action and potent in vitro activity against R5-tropic HIV-1. Although its clinical development for HIV-1 was discontinued, the extensive research and data generated for this compound provide valuable insights for the development of future antiretroviral agents and other therapeutics targeting chemokine receptors. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the fields of virology, pharmacology, and drug discovery.
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Tagat, J. R., et al. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Journal of Medicinal Chemistry, 47(10), 2405–2408. [Link]
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